![molecular formula C10H7NO3 B081110 3-Phenylisoxazole-5-carboxylic acid CAS No. 14442-12-7](/img/structure/B81110.png)
3-Phenylisoxazole-5-carboxylic acid
Overview
Description
3-Phenylisoxazole-5-carboxylic acid is a chemical compound with the empirical formula C10H7NO3 and a molecular weight of 189.17 . It is commonly used in the field of chemistry .
Molecular Structure Analysis
The molecular structure of 3-Phenylisoxazole-5-carboxylic acid consists of a five-membered isoxazole ring attached to a phenyl group and a carboxylic acid group .Physical And Chemical Properties Analysis
3-Phenylisoxazole-5-carboxylic acid is a solid substance . It has a molecular weight of 189.17 .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
3-Phenylisoxazole-5-carboxylic acid is a valuable scaffold in medicinal chemistry due to its isoxazole ring, a five-membered heterocyclic moiety found in many commercially available drugs . Its derivatives exhibit a range of biological activities, including anticancer, HDAC inhibition, antioxidant, antibacterial, and antimicrobial properties . This compound can be used to synthesize novel drug candidates with potential therapeutic applications.
Organic Synthesis
In organic synthesis, 3-Phenylisoxazole-5-carboxylic acid serves as an intermediate for the synthesis of more complex molecules. It’s particularly useful in metal-free synthetic routes, which are desirable due to their eco-friendliness and cost-effectiveness . The compound can be employed in the synthesis of diverse heterocyclic molecules, accelerating the drug discovery process.
Material Science
The compound’s derivatives are utilized in material science for the synthesis of novel materials. For instance, its use in the preparation of intermediates for penicillin synthesis and acylation during solid support synthesis of isoxazolopyridone derivatives highlights its versatility .
Chemical Engineering
In chemical engineering, 3-Phenylisoxazole-5-carboxylic acid is used for the development of new chemical processes and the optimization of existing ones. Its role in the synthesis of various biochemicals underscores its importance in industrial applications .
Pharmacology
Pharmacologically, 3-Phenylisoxazole-5-carboxylic acid and its derivatives are studied for their drug-like properties. They are analyzed for parameters like GI absorption, BBB permeance, and CYP enzyme inhibition, which are crucial for drug development .
Environmental Science
This compound is also relevant in environmental science, where it may be used in the study of environmental hazards, degradation processes, and the development of environmentally benign synthesis methods .
Safety and Hazards
3-Phenylisoxazole-5-carboxylic acid is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound .
Mechanism of Action
Mode of Action
Isoxazole derivatives are known to interact with their targets in a variety of ways, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Isoxazole derivatives are known to influence a wide range of biochemical pathways, depending on their specific structure and target .
Result of Action
Isoxazole derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific targets .
properties
IUPAC Name |
3-phenyl-1,2-oxazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)9-6-8(11-14-9)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTFDJRCCBKLDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353245 | |
Record name | 3-phenylisoxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylisoxazole-5-carboxylic acid | |
CAS RN |
14442-12-7 | |
Record name | 3-phenylisoxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Phenylisoxazole-5-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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